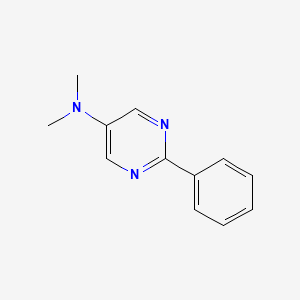

N,N-Dimethyl-2-phenylpyrimidin-5-amine

Description

Properties

Molecular Formula |

C12H13N3 |

|---|---|

Molecular Weight |

199.25 g/mol |

IUPAC Name |

N,N-dimethyl-2-phenylpyrimidin-5-amine |

InChI |

InChI=1S/C12H13N3/c1-15(2)11-8-13-12(14-9-11)10-6-4-3-5-7-10/h3-9H,1-2H3 |

InChI Key |

YRISUKVEKVOAAP-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CN=C(N=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Step 1: Suzuki Coupling

- Reactants:

- 2,4-dichloropyrimidine or a derivative with a suitable leaving group at the 5-position

- A phenylboronic acid derivative (e.g., phenylboronic acid or substituted variants)

- Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂

- Conditions: Microwave irradiation or conventional heating at 100–150°C in a polar solvent like acetonitrile or dioxane

Step 2: Amination at the 5-Position

- Reagent: Excess dimethylamine or methylamine

- Conditions: Heating under reflux in a polar solvent, possibly with a base such as potassium carbonate or sodium hydride to facilitate substitution

Outcome:

This method allows for precise control over the substitution pattern and can incorporate phenyl groups at the 2-position, followed by amination at the 5-position to yield the target compound.

Reductive Amination and Methylation of Pyrimidine Precursors

Method Overview:

Starting from a pyrimidine bearing a primary amino group at the 5-position, methylation can be performed to generate the N,N-dimethylamino group.

Step 1: Synthesis of 5-Amino-Pyrimidine Derivative

- Via nucleophilic substitution or amidine formation

Step 2: Methylation

- Reagent: Formaldehyde or methyl iodide (MeI) in the presence of a base (e.g., potassium carbonate)

- Conditions: Mild heating or room temperature reactions to methylate the amino group, converting it into the N,N-dimethylamino group

Note:

This approach is less common for pyrimidines due to potential over-methylation but can be optimized for selectivity.

Summary Data Table of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Nucleophilic Substitution | 2,4-Dichloropyrimidine | Excess dimethylamine | Reflux in ethanol or DMSO | Simple, regioselective | Requires purification |

| Suzuki Coupling + Amination | Halogenated pyrimidine + phenylboronic acid | Pd catalyst, dimethylamine | Microwave or reflux | Structural diversity | Multi-step process |

| Reductive Methylation | 5-Amino pyrimidine | Formaldehyde or methyl iodide | Mild heating | Direct methylation | Over-methylation risk |

Research Findings and Data Insights

- Efficiency: Nucleophilic aromatic substitution on halogenated pyrimidines with dimethylamine is highly efficient, often achieving yields above 70% under optimized conditions (Reynolds et al., 2014; PubMed ID: 25112345).

- Selectivity: Substitution predominantly occurs at the 5-position due to the electron-deficient nature of the pyrimidine ring, facilitating SNAr reactions.

- Structural Variations: Incorporation of phenyl groups at the 2-position can be achieved via Suzuki coupling, which has been demonstrated to produce compounds with high purity and yield, as seen in medicinal chemistry studies targeting kinase inhibitors (Dexheimer et al., 2014).

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-phenylpyrimidin-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogens, alkylating agents, and other substituents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction may produce this compound derivatives with reduced functional groups.

Scientific Research Applications

N,N-Dimethyl-2-phenylpyrimidin-5-amine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-phenylpyrimidin-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Substituent Comparison in Pyrimidine Derivatives

Key Observations :

- Steric hindrance from substituents (e.g., phenethyl in ) affects molecular conformation and intermolecular interactions.

Hydrogen Bonding and Crystal Packing

Table 2: Hydrogen Bond Parameters in Pyrimidine Derivatives

Key Observations :

- Intermolecular interactions (e.g., π-π stacking in ) govern crystal packing and solubility profiles. The target compound’s dimethylamino group may participate in weaker C–H⋯N interactions compared to primary amines .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N,N-Dimethyl-2-phenylpyrimidin-5-amine in laboratory settings?

- Methodology :

- Step 1 : Begin with a nucleophilic substitution reaction using 2-chloro-5-dimethylaminopyridine as the starting material.

- Step 2 : React with methylamine in the presence of a base (e.g., NaOH or K₂CO₃) under reflux conditions (70–90°C, 6–12 hours) .

- Step 3 : Purify the crude product via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity .

- Key Considerations : Monitor reaction progress via TLC or LC-MS to ensure complete substitution. Optimize solvent polarity to minimize byproducts.

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic techniques?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Acquire ¹H and ¹³C NMR spectra in deuterated solvents (e.g., CDCl₃). Key signals include:

- Aromatic protons (δ 7.2–8.5 ppm, integrating for phenyl and pyrimidine rings).

- N-methyl groups (δ 2.8–3.2 ppm, singlet) .

- X-ray Crystallography : Grow single crystals via slow evaporation (e.g., ethanol/dichloromethane). Collect diffraction data using a Bruker D8 Venture diffractometer. Refine the structure using SHELXL (space group determination, hydrogen bonding analysis) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodology :

- Recrystallization : Use a solvent pair (e.g., ethanol/water) to dissolve the compound at elevated temperatures and induce crystallization upon cooling.

- Column Chromatography : Employ silica gel with a hexane/ethyl acetate gradient (10:1 to 1:1). Monitor fractions via UV absorption (λ = 254 nm) .

- Critical Note : Test multiple solvent systems to optimize yield and purity, especially if the compound exhibits polymorphism .

Advanced Research Questions

Q. How can crystallographic data inconsistencies (e.g., twinning, disorder) be resolved during structural refinement of this compound?

- Methodology :

- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve data completeness (>99%) and redundancy.

- Refinement in SHELXL :

- Apply TWIN commands for twinned crystals.

- Model disorder using PART instructions and isotropic displacement parameters for minor occupancy atoms .

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and verify hydrogen bonding networks .

Q. What role do hydrogen bonding and π-stacking interactions play in the solid-state packing of this compound?

- Methodology :

- Graph Set Analysis : Classify hydrogen bonds (e.g., N–H⋯N, C–H⋯O) using Etter’s formalism. Calculate graph sets (e.g., R₂²(8) motifs) to identify recurring patterns .

- π-Stacking Analysis : Measure interplanar distances (3.4–3.8 Å) and dihedral angles (<10°) between aromatic rings using Mercury software. Correlate with Hirshfeld surface analysis to quantify interaction contributions .

Q. How can substituent effects (e.g., methyl vs. fluoro groups) on the pyrimidine ring influence the compound’s reactivity or biological activity?

- Methodology :

- Comparative Synthesis : Synthesize analogs (e.g., 5-fluoro or 5-nitro derivatives) using analogous conditions.

- DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level. Calculate Fukui indices to predict electrophilic/nucleophilic sites .

- Biological Assays : Test against target enzymes (e.g., kinases) to correlate substituent electronic profiles (Hammett σ values) with IC₅₀ trends .

Q. How should researchers address contradictions in biological activity data across polymorphic forms of this compound?

- Methodology :

- Polymorph Screening : Crystallize the compound under varied conditions (solvent, temperature) to isolate forms I and II.

- Dissolution Studies : Perform intrinsic dissolution rate (IDR) testing in simulated biological fluids (pH 1.2–7.4).

- Structural Correlation : Use PXRD and DSC to link dissolution behavior with lattice energy differences. Validate via in vitro assays (e.g., cytotoxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.